molecular formula C10H16ClNO B2800470 3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 300680-15-3

3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B2800470
CAS No.: 300680-15-3
M. Wt: 201.69
InChI Key: SOTUEXWGAROEDI-UHFFFAOYSA-N
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Description

3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chloroethyl group attached to an amino group, which is further connected to a dimethylcyclohexenone ring. Its distinct structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 2-chloroethylamine with 5,5-dimethylcyclohex-2-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition or modification of their function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific structural features, such as the dimethylcyclohexenone ring, which distinguishes it from other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Biological Activity

3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one, also known by its CAS number 300680-15-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its chemical properties, biological activity, and relevant case studies.

The compound has the following molecular characteristics:

  • Chemical Formula : C10H16ClNO
  • Molecular Weight : 201.69 g/mol
  • Density : 1.08 g/cm³ (predicted)
  • Boiling Point : Approximately 298.8 °C (predicted)
  • Acidity Constant (pKa) : 4.15 (predicted) .

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent. Alkylating agents are known for their role in cancer chemotherapy as they can form covalent bonds with DNA, leading to cross-linking and ultimately triggering cell death in rapidly dividing cells.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic properties against various cancer cell lines. In a study evaluating its effects on human epidermoid carcinoma cell lines (KB-31 and KB-8511), the compound showed IC50 values of greater than 2.815 µM for KB-31 and 2.496 µM for KB-8511. The KB-8511 line is notable for being multi-drug resistant, indicating that the compound may have potential in overcoming drug resistance in certain cancer therapies .

Comparative Activity

The following table summarizes the cytotoxic activity of this compound compared to other known alkylating agents:

Compound NameCell LineIC50 (µM)
3-[(2-Chloroethyl)amino]-...KB-31>2.815
3-[(2-Chloroethyl)amino]-...KB-85112.496
CyclophosphamideVarious~10
CisplatinVarious~0.5

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Research Findings

Further studies have indicated that compounds with similar structures possess significant antitumor activity. For instance, derivatives of cyclohexenones have been explored for their ability to induce apoptosis in cancer cells through various mechanisms, including oxidative stress and DNA damage .

Properties

IUPAC Name

3-(2-chloroethylamino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO/c1-10(2)6-8(12-4-3-11)5-9(13)7-10/h5,12H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTUEXWGAROEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCCCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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